Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate
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Overview
Description
ethyl 4-(3-pyridinyl)-2-quinolinecarboxylate , belongs to the class of 4-hydroxy-2-quinolones. These compounds have garnered attention due to their pharmaceutical and biological activities, making them valuable in drug research and development . Let’s explore further!
Preparation Methods
Synthetic Routes::
Method A (Malonic Acid Equivalents): Historically, the synthesis of 4-hydroxy-2-quinolones involved reacting anilines with malonic acid equivalents. This method is straightforward and yields the desired compound.
Method B (Anthranilic Acid Derivatives): Another approach is using anthranilic acid derivatives as starting materials. This method provides an alternative route.
Methods C and D: These methods involve hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines, respectively.
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents on the quinoline ring can be modified. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
Major products formed depend on reaction conditions and substituents. These derivatives may exhibit unique biological activities.
Scientific Research Applications
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The compound likely exerts its effects through specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Ethyl 4-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)benzoate stands out due to its unique structure. Similar compounds include other 4-hydroxy-2-quinolones and related heterocycles.
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 4-[(2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H19N3O3/c1-2-30-24(29)16-9-11-18(12-10-16)26-23(28)20-14-22(17-6-5-13-25-15-17)27-21-8-4-3-7-19(20)21/h3-15H,2H2,1H3,(H,26,28) |
InChI Key |
WHBNMISFISCEDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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